6,7-脱氧巴卡亭III

描述

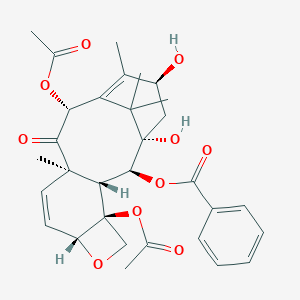

Delta6,7-Baccatin III, also known as Taxadien-5α-ol or Taxadiene-5α-ol, is a terpenoid found in the needles, twigs, and bark of the Taxus genus of trees. It has a molecular formula of C20H26O5 and has been isolated from several species of Taxus, including Taxus brevifolia, Taxus baccata, and Taxus canadensis. Delta6,7-Baccatin III is an important precursor in the synthesis of several anticancer drugs, such as paclitaxel and docetaxel.

科学研究应用

紫杉醇生物合成途径中的前体

巴卡亭III是紫杉醇生物合成途径中的关键前体 . 紫杉醇在全球范围内被公认为最有效的抗癌化疗药物之一,并已广泛用于乳腺癌、肺癌和结直肠癌的临床治疗 .

巴卡亭III生产的替代策略

巴卡亭III的主要来源是从红豆杉中提取或使用10-脱乙酰巴卡亭III (10-DAB)作为底物进行化学合成 . 然而,这些制备方法存在严重的局限性,包括红豆杉中巴卡亭III含量低和化学合成步骤复杂 . 在微生物菌株中异源表达10-脱乙酰巴卡亭III-10-O-乙酰转移酶 (TcDBAT) 以进行10-DAB的生物转化,是一种很有前景的巴卡亭III生产的替代策略 .

巴卡亭III生产的可再生来源

红豆杉针叶是可再生的,并且10-DAB的含量相对较高,可以作为催化底物10-DAB的有效来源 . 通过整合从可再生红豆杉针叶中提取10-DAB和原位全细胞催化,合成了巴卡亭III .

全细胞催化生物转化

通过整合从可再生红豆杉针叶中提取10-DAB和原位全细胞催化,合成了巴卡亭III . 该方法可以缩短红豆杉提取巴卡亭III合成的生产过程,并为重组菌株高效生产巴卡亭III和提高红豆杉针叶资源利用率提供可靠的策略 .

巴卡亭III生产的优化

作用机制

Target of Action

Delta6,7-Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents, and has been widely used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .

Mode of Action

The mode of action of Delta6,7-Baccatin III involves its conversion into Baccatin III, which is then used in the synthesis of paclitaxel . This conversion is facilitated by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT), which is expressed in microbial strains for the biotransformation of 10-deacetylbaccatin III (10-DAB), another crucial precursor .

Biochemical Pathways

The biochemical pathway of Delta6,7-Baccatin III involves the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis . The promotion effects of glycerol supply and slightly acidic conditions with a low temperature on the catalysis of recombinant TcDBAT strain were clarified using 10-DAB as substrate .

Result of Action

The result of Delta6,7-Baccatin III’s action is the production of Baccatin III, a key precursor in the synthesis of paclitaxel . Paclitaxel is a potent anticancer drug that inhibits microtubule dynamics in actively replicating cells .

Action Environment

The action of Delta6,7-Baccatin III is influenced by environmental factors such as the availability of glycerol and slightly acidic conditions with a low temperature . These factors have been shown to promote the catalysis of the recombinant TcDBAT strain, thereby enhancing the production of Baccatin III .

未来方向

Research is ongoing to improve the yield of baccatin III, which is a key intermediate in the production of the anticancer drug paclitaxel . The success of open-whole-cell synthesis and in vivo synthesis of baccatin III by adding N-acetyl-d-glucosamine as an acetyl substrate demonstrates that it is a useful substrate to improve the yield of baccatin III . This could potentially lead to a low-cost and efficient method of preparing paclitaxel through baccatin III semi-synthesis .

生化分析

Biochemical Properties

Delta6,7-Baccatin III interacts with several enzymes and proteins in its biochemical reactions. It is a key precursor in the biosynthesis pathway of paclitaxel . The production of Delta6,7-Baccatin III involves key steps in the paclitaxel biosynthetic pathway in yew and has been reconstituted in a heterologous host .

Cellular Effects

Delta6,7-Baccatin III has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The production of Delta6,7-Baccatin III involves the promotion effects of glycerol supply and slightly acidic conditions with a low-temperature on the catalysis of recombinant TcDBAT strain .

Molecular Mechanism

The molecular mechanism of Delta6,7-Baccatin III involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the complex molecular structure of paclitaxel .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Delta6,7-Baccatin III change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Metabolic Pathways

Delta6,7-Baccatin III is involved in the metabolic pathways of the paclitaxel biosynthesis . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKORGTAVTDVIOM-KSGSGGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447899 | |

| Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158830-50-3 | |

| Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)